molecular formula C11H8ClNO2 B2604014 5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride CAS No. 1353502-20-1

5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride

Cat. No.: B2604014
CAS No.: 1353502-20-1
M. Wt: 221.64
InChI Key: NJDZYHCZUNMSOV-UHFFFAOYSA-N
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Description

5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 1,2-oxazole ring substituted with a 2-methylphenyl group and a carbonyl chloride functional group

Scientific Research Applications

5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is considered important due to the drawbacks associated with metal-catalyzed reactions . This could be a potential future direction for the synthesis of isoxazole derivatives like 5-(2-Methylphenyl)isoxazole-3-carbonyl chloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions One common method is the reaction of 2-methylphenylhydrazine with ethyl oxalyl chloride to form the corresponding hydrazone, which then undergoes cyclization to yield the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Oxidized or Reduced Oxazole Derivatives: Resulting from oxidation or reduction reactions.

    Coupled Products: Formed from coupling reactions involving the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2-oxazole-3-carbonyl chloride: Similar structure but lacks the methyl group on the phenyl ring.

    5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl chloride: Similar structure but has a chlorine substituent instead of a methyl group.

    5-(2-methylphenyl)-1,2-thiazole-3-carbonyl chloride: Similar structure but contains a thiazole ring instead of an oxazole ring.

Uniqueness

5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-4-2-3-5-8(7)10-6-9(11(12)14)13-15-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDZYHCZUNMSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NO2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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